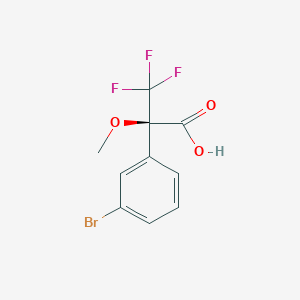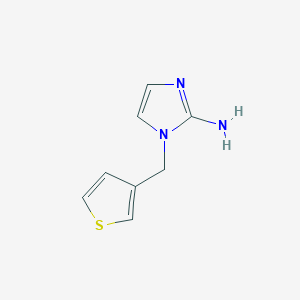
1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound that contains both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine typically involves the condensation of thiophene derivatives with imidazole derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring or the sulfur atom of the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Substitution: Formation of alkylated imidazole or thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine
- 1-(Thiophen-3-ylmethyl)-1H-imidazol-4-amine
- 1-(Thiophen-2-ylmethyl)-1H-imidazol-4-amine
Uniqueness
1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the thiophene ring and the imidazole ring can affect the compound’s ability to interact with molecular targets and its overall stability.
Propiedades
Fórmula molecular |
C8H9N3S |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
1-(thiophen-3-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C8H9N3S/c9-8-10-2-3-11(8)5-7-1-4-12-6-7/h1-4,6H,5H2,(H2,9,10) |
Clave InChI |
CDWGGZRYPUFLEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CN2C=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
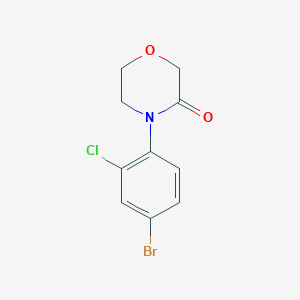
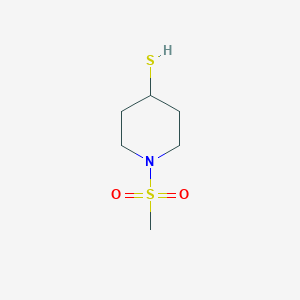
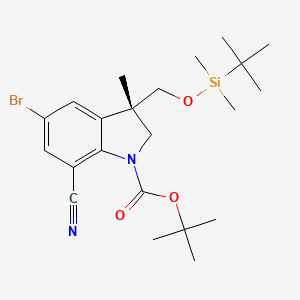
![3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)
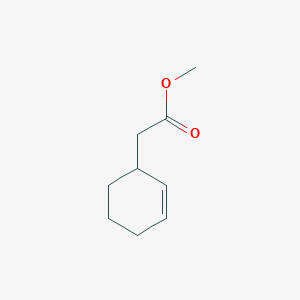


![1-Ethynyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13321394.png)



![2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)
